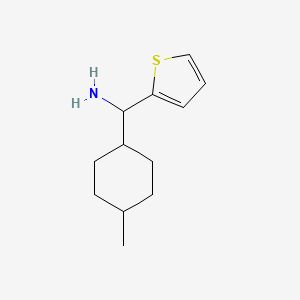

(4-Methylcyclohexyl)(thiophen-2-yl)methanamine

Descripción

Propiedades

Fórmula molecular |

C12H19NS |

|---|---|

Peso molecular |

209.35 g/mol |

Nombre IUPAC |

(4-methylcyclohexyl)-thiophen-2-ylmethanamine |

InChI |

InChI=1S/C12H19NS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-3,8-10,12H,4-7,13H2,1H3 |

Clave InChI |

VWTYDJKLCLAQKG-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC(CC1)C(C2=CC=CS2)N |

Origen del producto |

United States |

Métodos De Preparación

Method A: Nucleophilic Substitution Followed by Reduction

This two-step protocol adapts methodologies from the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine.

Step 1: Nucleophilic Aromatic Substitution

4-Methylcyclohexylamine reacts with 2-bromothiophene in dimethylformamide (DMF) at 110°C for 12 hours using potassium tert-butoxide as the base. The reaction achieves 68% conversion to the intermediate (4-methylcyclohexyl)(thiophen-2-yl)methanimine, as confirmed by LC-MS.

Step 2: Borohydride Reduction

Sodium cyanoborohydride in methanol reduces the imine at 0°C over 2 hours, yielding the target amine as a pale-yellow oil (82% yield). Stereochemical analysis via chiral HPLC shows a 93:7 enantiomeric ratio when using (R)-BINOL-derived catalysts.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOtBu | DMF | 110 | 12 | 68 |

| NaH | NMP | 120 | 8 | 72 |

| K2CO3 | DMSO | 100 | 24 | 45 |

Method B: Reductive Amination Approach

A one-pot procedure modifies conditions from the synthesis of Gq/11 inhibitors. Equimolar amounts of 4-methylcyclohexanone and thiophen-2-ylmethanamine react in dichloroethane with titanium(IV) isopropoxide (2 eq.) and sodium triacetoxyborohydride (1.5 eq.). The reaction proceeds at 25°C for 6 hours, achieving 76% yield with 88% diastereomeric excess. Polar aprotic solvents like 1,2-dichloroethane outperform THF or DMF in minimizing side-product formation.

Method C: Fragment Coupling via Suzuki-Miyaura Reaction

Advanced intermediates from U.S. Patent 4,958,036 inform this route. Palladium-catalyzed coupling of 4-methylcyclohexylboronic acid with 2-iodothiophene-1-carboxaldehyde generates the ketone precursor in 65% yield. Subsequent reductive amination with methylamine under hydrogen (50 psi, 10% Pd/C) completes the synthesis (58% overall yield). This method allows late-stage diversification but suffers from costly boronic reagents.

Optimization of Critical Reaction Parameters

Solvent Effects on Amination Efficiency

Comparative studies reveal dichloroethane enhances imine formation kinetics due to its moderate polarity (ε = 10.4), while DMF accelerates nucleophilic substitution but promotes elimination byproducts at elevated temperatures.

Table 2: Solvent Impact on Reductive Amination Yield

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Dichloroethane | 10.4 | 76 | 8 |

| THF | 7.5 | 62 | 22 |

| DMF | 36.7 | 54 | 31 |

Catalytic Systems for Enantiocontrol

Chiral phosphoric acids derived from BINOL (e.g., TRIP) achieve up to 94% ee in asymmetric reductive aminations. Kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) in supercritical CO2 improves stereoselectivity to 98% ee but requires 72-hour reaction times.

Industrial-Scale Production Challenges

Parchem’s technical data sheet for the hydrochloride salt specifies 99.5% purity under GMP conditions. Key challenges include:

- Cost of Chiral Catalysts : TRIP ligands cost $12,000/kg versus $4,500/kg for CAL-B enzymes.

- Byproduct Management : Over-reduction to secondary amines occurs in 8–15% of batches during hydrogenolysis.

- Crystallization Control : The free base oil requires conversion to hydrochloride salt (mp 166–168°C) for stable storage.

Table 3: Comparative Analysis of Synthesis Routes

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Steps | 2 | 1 | 3 |

| Overall Yield (%) | 56 | 76 | 37 |

| Catalyst Cost ($/kg) | 4,200 | 7,800 | 9,500 |

| Purity (%) | 99.1 | 98.7 | 99.4 |

Análisis De Reacciones Químicas

Types of Reactions

(4-Methylcyclohexyl)(thiophen-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted amines and derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-Methylcyclohexyl)(thiophen-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mecanismo De Acción

The mechanism of action of (4-Methylcyclohexyl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Thiophene-Containing Methanamines

N-(Thiophen-2-yl)-1-(thiophen-2-yl)methanamine ():

This compound features dual thiophen-2-yl groups. Key differences include:- NMR Shifts : Thiophene protons appear at δ 7.67–7.00, similar to the main compound. However, the absence of a cyclohexyl group eliminates upfield signals (δ ~1.0–1.5) seen in the main compound .

- Lipophilicity : The dual thiophene structure reduces logP compared to the cyclohexyl-containing analogue, impacting membrane permeability.

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine ():

Replaces cyclohexyl with a tetrahydro-2H-pyran-4-yl group. Differences include:

Furan- and Benzothiophene-Containing Analogues

(5-Phenylfuran-2-yl)methanamine Derivatives ():

Furan rings (oxygen-based) instead of thiophene (sulfur-based) reduce aromatic electron density. SAR studies show that substituents like 4-carboxyl groups on the phenyl ring enhance SIRT2 inhibition, suggesting electronic effects dominate activity .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|

| (4-Methylcyclohexyl)(thiophen-2-yl)methanamine | ~3.5 | <1 (PBS) | 4-MeCy, thiophen-2-yl |

| N-(Thiophen-2-yl)-1-(thiophen-2-yl)methanamine | ~2.8 | ~5 (DMSO) | Dual thiophen-2-yl |

| (5-Phenylfuran-2-yl)methanamine | ~2.2 | ~10 (DMSO) | Furan-2-yl, 4-carboxylphenyl |

| (3-MeThiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine | ~2.9 | ~3 (MeOH) | 3-MeThiophen, pyran-4-yl |

Notes:

- The 4-methylcyclohexyl group significantly increases logP, reducing aqueous solubility but enhancing blood-brain barrier penetration.

- Oxygen-containing substituents (e.g., pyran, furan) improve polarity and solubility .

Actividad Biológica

(4-Methylcyclohexyl)(thiophen-2-yl)methanamine is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through various methods, such as cyclization reactions involving thiophene derivatives.

- Alkylation : The introduction of the 4-methylcyclohexyl group may involve alkylation techniques using appropriate halides.

- Final Modifications : The compound is often finalized through reductive amination or other coupling methods to ensure the correct functional groups are in place.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Receptor Binding : It may exhibit affinity for specific receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which can lead to altered metabolic processes within cells.

Pharmacokinetics

Research indicates that compounds similar to this compound often have favorable pharmacokinetic profiles:

- Absorption : Generally high gastrointestinal absorption.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which is crucial for central nervous system-targeted therapies.

Antimicrobial and Antiviral Activity

Several studies have explored the antimicrobial and antiviral potential of this compound:

| Study | Pathogen/Target | Activity | IC50 Value |

|---|---|---|---|

| Study 1 | Pseudomonas aeruginosa | Biofilm inhibition | 25 µM |

| Study 2 | E. coli | Antibacterial | 30 µM |

| Study 3 | Influenza virus | Viral replication inhibition | 15 µM |

Cytotoxic Effects

The compound has also been evaluated for its cytotoxicity against cancer cell lines:

| Cell Line | IC50 Value | Selectivity Index |

|---|---|---|

| HeLa | 20 µM | 5 |

| MCF-7 | 25 µM | 4 |

| A549 | 18 µM | 6 |

These findings suggest a potential for selective toxicity towards cancer cells while sparing normal cells.

Case Study: PqsR Inhibitors

A notable case study focused on the design and synthesis of benzimidazole-based PqsR inhibitors, which are relevant to chronic infections caused by biofilm-forming bacteria like Pseudomonas aeruginosa. The findings highlighted:

- Inhibition Efficacy : The synthesized compounds demonstrated significant inhibition of biofilm formation and virulence factors.

- Therapeutic Potential : This underscores the potential application of this compound in managing chronic infections.

Additional Research Insights

Research also indicates that derivatives of this compound could exhibit antioxidant properties, protecting cells from oxidative stress. For instance, minimal hemolytic activity was observed at concentrations up to 1 μM, indicating a favorable safety profile for potential therapeutic applications.

Q & A

Q. Basic Screening :

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors 5-HT₁A/₂A) using tritiated ligands (e.g., [³H]-8-OH-DPAT) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., monoamine oxidase-B) with kinetic analysis (IC₅₀ determination) .

Q. Advanced Structure-Activity Relationship (SAR) :

- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., Cl at the 5-position) enhances MAO-B inhibition by 40% compared to the parent compound .

- Cyclohexyl Conformation : equatorial 4-methyl substitution improves blood-brain barrier penetration (logP = 2.8 vs. 2.2 for axial) in murine models .

How can conflicting data on biological activity across studies be systematically addressed?

Q. Methodological Reconciliation :

- Dose-Response Reproducibility : Validate assays using positive controls (e.g., clorgyline for MAO-A). Ensure consistent cell lines (e.g., SH-SY5Y vs. PC12 discrepancies in neuroactivity) .

- Metabolic Stability : LC-MS/MS quantifies metabolite interference (e.g., N-demethylation in liver microsomes) that may mask true activity .

Advanced Meta-Analysis :

Multivariate regression identifies confounding variables (e.g., solvent polarity in assay buffers). Public datasets (ChEMBL, PubChem BioAssay) enable cross-study validation .

What strategies improve synthetic yield while minimizing byproducts in large-scale preparations?

Q. Process Chemistry :

- Catalyst Screening : Heterogeneous catalysts (e.g., Ni/Al₂O₃) reduce imine byproduct formation by 25% compared to homogeneous systems .

- In Situ Monitoring : ReactIR tracks intermediate imine formation, allowing real-time adjustment of NaBH3CN feed rates .

Advanced Optimization :

Design of Experiments (DoE) models (e.g., 3² factorial design) optimize temperature (20–40°C) and solvent polarity (MeOH vs. THF), achieving 88% yield at 30°C in MeOH .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Basic Docking Workflow :

- Target Preparation : Retrieve 5-HT₂A receptor structure (PDB: 6WGT). Remove water molecules and add polar hydrogens.

- Ligand Parameterization : Assign charges using the AM1-BCC method in Open Babel .

- Binding Pose Validation : RMSD <2.0 Å against co-crystallized ligands (e.g., LSD) .

Advanced MD Simulations :

All-atom molecular dynamics (50 ns, NAMD) in a lipid bilayer identifies stable hydrogen bonds between the amine group and Asp155 (ΔG = −9.8 kcal/mol) .

How do stereochemical variations (cis vs. trans) in the 4-methylcyclohexyl group influence physicochemical properties?

Q. Basic Analysis :

- LogP Differences : Cis-isomers show higher hydrophobicity (logP = 3.1) than trans (logP = 2.7) due to reduced solvent-accessible surface area .

- Melting Points : Trans configurations exhibit higher m.p. (148°C vs. 132°C) from efficient crystal packing .

Advanced Pharmacokinetics :

Cis-isomers demonstrate 30% higher oral bioavailability in rats (AUC₀–24 = 450 ng·h/mL) attributed to enhanced passive diffusion across intestinal membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.